

Application Notes and Protocols for PF-739, a Pan-AMPK Activator

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Compound of Interest

Compound Name: PF-739

Cat. No.: B610057

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These application notes provide detailed information on the procurement, handling, and application of **PF-739** for research purposes. The content is intended for researchers, scientists, and drug development professionals.

Product Information

- Product Name: **PF-739**
- Synonyms: PF 739, PF739
- Chemical Name: (3R,3aR,6R,6aR)-6-((6-Chloro-5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-benzo[d]imidazol-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol[1][2]
- Mechanism of Action: **PF-739** is an orally active, non-selective, direct pan-activator of AMP-activated protein kinase (AMPK).[3][4][5] It binds to the allosteric drug and metabolite (ADaM) site located at the interface of the α and β subunits of the AMPK heterotrimer.[1][2][6] This activation is independent of Thr172 phosphorylation but is enhanced by it.[2] **PF-739** activates all 12 heterotrimeric AMPK complexes.[3][4]

Supplier and Purchasing Information

A summary of suppliers for **PF-739** is provided below. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)	Notes
MedchemExpress	HY-117755	99.79%	5 mg, 10 mg, 50 mg, 100 mg	\$208.25 (5mg) - \$2,205.00 (100mg)	Also available as a 10 mM solution in DMSO.
AOBIOUS	AOB33584	>98% by HPLC	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	\$208.25 (5mg) - \$2,205.00 (100mg)	
Nordic Biosite	HY-117755-50	Not specified	50 mg	Login for price	Distributor for MedChemExpress.
MedKoo Biosciences	562065	Not specified	Custom synthesis (min. 1 gram)	Quote required	Not in stock, available via custom synthesis with a lead time of 2-4 months. [2]
InvivoChem	V27413	≥ 99%	Inquire for bulk	To be confirmed	
MyBioSource.com	MBS3602861	>98% (HPLC)	Not specified	View on supplier page	

In Vitro Application Protocols

AMPK Activation Assay (Kinase Activity Assay)

This protocol is adapted from studies measuring the direct activation of AMPK isoforms by **PF-739**.

Objective: To quantify the in vitro potency of **PF-739** in activating various AMPK heterotrimeric isoforms.

Materials:

- Purified recombinant AMPK isoforms (e.g., $\alpha 1\beta 1\gamma 1$, $\alpha 1\beta 2\gamma 1$, $\alpha 2\beta 1\gamma 1$, $\alpha 2\beta 2\gamma 1$)
- **PF-739**
- SAMS peptide (HMRSAMSGHLVKRR) as a substrate
- [γ - ^{32}P]ATP
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare a stock solution of **PF-739** in DMSO.
- Serially dilute **PF-739** to the desired concentrations in the kinase assay buffer.
- In a reaction tube, combine the purified AMPK isoform, SAMS peptide, and the diluted **PF-739** or vehicle control (DMSO).
- Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the fold activation relative to the vehicle control.

- Determine the EC50 value by plotting the fold activation against the log of the **PF-739** concentration and fitting the data to a dose-response curve.

Quantitative Data:

AMPK Isoform	EC50 (nM)
$\alpha 1\beta 1\gamma 1$	8.99
$\alpha 1\beta 2\gamma 1$	126
$\alpha 2\beta 1\gamma 1$	5.23
$\alpha 2\beta 2\gamma 1$	42.2

Data from MedchemExpress, citing Cokorinos EC, et al. (2017)[[4](#)]

Cell-Based AMPK Activation Assay

This protocol outlines a general procedure to assess the effect of **PF-739** on AMPK activation in a cellular context.

Objective: To determine the effect of **PF-739** on the phosphorylation of AMPK and its downstream substrate, ACC, in cultured cells.

Materials:

- Cell line of interest (e.g., primary rat hepatocytes, human cardiac myotubes, C2C12 myotubes)
- Cell culture medium and supplements
- **PF-739**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
- Prepare a stock solution of **PF-739** in DMSO.
- Treat the cells with varying concentrations of **PF-739** (e.g., 0-1000 nM) for a specified duration.
- Wash the cells with ice-cold PBS and lyse them using lysis buffer.
- Determine the protein concentration of the cell lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Expected Outcome: **PF-739** treatment is expected to increase the phosphorylation of AMPK at Thr172 and its substrate ACC at Ser79 in a dose-dependent manner.^[4]

In Vivo Application Protocols

Murine Model of Acute AMPK Activation

This protocol describes the administration of **PF-739** to mice to evaluate its acute effects on AMPK signaling and glucose metabolism.

Objective: To assess the in vivo efficacy of **PF-739** in activating AMPK in tissues like the liver and skeletal muscle and its impact on plasma glucose levels.

Animal Model:

- C57BL/6 mice[4]
- Diet-induced obese mice[5][7]

Materials:

- **PF-739**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]
- Oral gavage needles or subcutaneous injection needles
- Blood glucose meter
- Equipment for tissue collection and processing

Procedure:

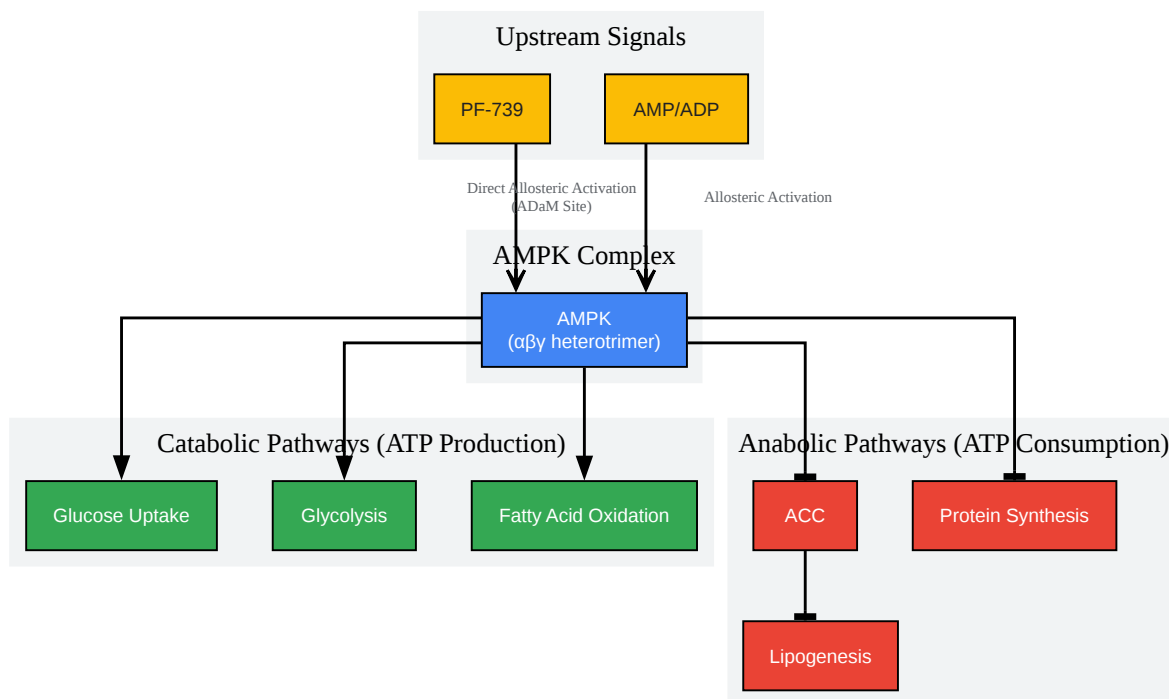
- Acclimatize the mice to the experimental conditions.
- Prepare the dosing solution of **PF-739** in the appropriate vehicle. A recommended formulation for a 2.5 mg/mL solution involves preparing a 25 mg/mL stock in DMSO and then diluting it with PEG300, Tween-80, and Saline.[4][8]
- Administer a single dose of **PF-739** (e.g., 30, 100, 300, or 1000 mg/kg) via oral gavage or subcutaneous injection.[4]
- Monitor blood glucose levels at various time points post-administration.
- At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, skeletal muscle).

- Process the tissues for downstream analysis, such as Western blotting for AMPK phosphorylation or gene expression analysis for AMPK target genes (e.g., Ppargc1a, Nr4a1, Nr4a3).[4]

Quantitative Data:

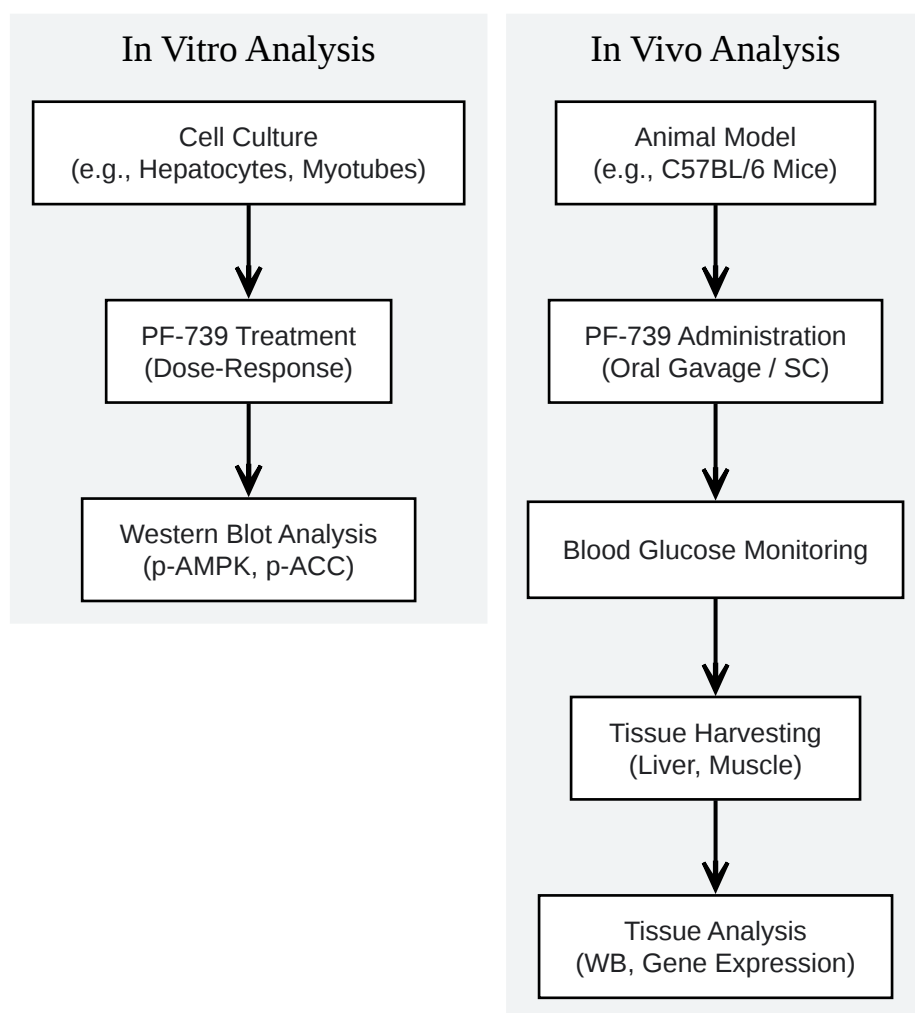
Dosage (mg/kg)	Administration Route	Animal Model	Key Findings
30 - 1000	Oral gavage or subcutaneous	C57BL/6 mice	Increased AMPK activity in skeletal muscle and AMPK phosphorylation in the liver. Decreased plasma insulin and blood glucose levels. [4]
Not specified	In vivo treatment	Diet-induced obese mice	Lowered blood glucose levels and increased muscle AMPK γ 1-complex activity 2-fold.[5][7][9]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: AMPK signaling pathway activated by **PF-739**.



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Caption: General experimental workflow for **PF-739** studies.

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- To cite this document: BenchChem. [Application Notes and Protocols for PF-739, a Pan-AMPK Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610057#pf-739-supplier-and-purchasing-information]

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